N-(3-(6-oxopyridazin-1(6H)-yl)propyl)-2-((tetrahydrothiophen-3-yl)oxy)isonicotinamide
Description
N-(3-(6-oxopyridazin-1(6H)-yl)propyl)-2-((tetrahydrothiophen-3-yl)oxy)isonicotinamide is a synthetic organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon
Properties
IUPAC Name |
N-[3-(6-oxopyridazin-1-yl)propyl]-2-(thiolan-3-yloxy)pyridine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N4O3S/c22-16-3-1-7-20-21(16)9-2-6-19-17(23)13-4-8-18-15(11-13)24-14-5-10-25-12-14/h1,3-4,7-8,11,14H,2,5-6,9-10,12H2,(H,19,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XIYBXICCXDCXOB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCC1OC2=NC=CC(=C2)C(=O)NCCCN3C(=O)C=CC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-(6-oxopyridazin-1(6H)-yl)propyl)-2-((tetrahydrothiophen-3-yl)oxy)isonicotinamide typically involves multiple steps, including the formation of the pyridazinone ring, the attachment of the propyl chain, and the coupling with the isonicotinamide moiety. Common reagents used in these reactions include pyridazine derivatives, alkyl halides, and isonicotinic acid derivatives. Reaction conditions often involve the use of solvents such as dimethylformamide (DMF) or dichloromethane (DCM) and catalysts like palladium or copper.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(3-(6-oxopyridazin-1(6H)-yl)propyl)-2-((tetrahydrothiophen-3-yl)oxy)isonicotinamide can undergo various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Reduction of functional groups to lower oxidation states.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions may vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres.
Major Products Formed
The major products formed from these reactions depend on the specific functional groups involved and the reaction conditions. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, N-(3-(6-oxopyridazin-1(6H)-yl)propyl)-2-((tetrahydrothiophen-3-yl)oxy)isonicotinamide can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactivity and the development of novel synthetic methodologies.
Biology
In biological research, this compound may be investigated for its potential as a bioactive molecule. Studies may focus on its interactions with biological targets, such as enzymes or receptors, and its effects on cellular processes.
Medicine
In medicinal chemistry, this compound may be explored for its potential therapeutic applications. Researchers may evaluate its efficacy and safety as a drug candidate for the treatment of various diseases.
Industry
In industry, this compound may be used in the development of new materials with specific properties. Its unique chemical structure could contribute to the design of advanced polymers, coatings, or other functional materials.
Mechanism of Action
The mechanism of action of N-(3-(6-oxopyridazin-1(6H)-yl)propyl)-2-((tetrahydrothiophen-3-yl)oxy)isonicotinamide involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. These interactions can modulate biological pathways and lead to specific physiological effects. Detailed studies on its binding affinity, selectivity, and downstream signaling pathways are essential to understand its mode of action.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N-(3-(6-oxopyridazin-1(6H)-yl)propyl)-2-((tetrahydrothiophen-3-yl)oxy)isonicotinamide include other heterocyclic compounds with pyridazinone or isonicotinamide moieties. Examples include:
- Pyridazinone derivatives
- Isonicotinamide derivatives
- Other heterocyclic compounds with similar structural features
Uniqueness
What sets this compound apart is its unique combination of functional groups and ring structures. This unique structure may confer specific chemical reactivity and biological activity, making it a valuable compound for research and development.
Biological Activity
N-(3-(6-oxopyridazin-1(6H)-yl)propyl)-2-((tetrahydrothiophen-3-yl)oxy)isonicotinamide is a complex organic compound that has garnered attention for its potential biological activities. This article provides an in-depth analysis of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound features a pyridazine ring , a tetrahydrothiophene moiety , and an isonicotinamide group . Its molecular structure can be summarized as follows:
| Property | Value |
|---|---|
| Molecular Formula | C₁₄H₁₈N₄O₂S |
| Molecular Weight | 306.39 g/mol |
| CAS Number | 1105200-32-5 |
The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors involved in neurological processes and metabolic pathways . The compound has shown promise as a modulator of the histamine H3 receptor , which plays a crucial role in cognitive functions and metabolic regulation.
Antioxidant Activity
Research indicates that compounds similar to this compound exhibit significant antioxidant properties. For instance, derivatives have been evaluated for their ability to scavenge free radicals, demonstrating potential in reducing oxidative stress in biological systems.
Enzyme Inhibition
The compound has been investigated for its inhibitory effects on various enzymes, notably:
- Xanthine Oxidase : In studies involving related isonicotinamide derivatives, compounds have shown IC50 values in the low micromolar range, indicating effective inhibition of xanthine oxidase, which is crucial for managing hyperuricemia.
- Tyrosinase : Similar compounds exhibit competitive inhibition against tyrosinase, an enzyme involved in melanin production, suggesting potential applications in skin whitening agents.
Structure-Activity Relationship (SAR)
The SAR studies have indicated that modifications to the pyridazine and tetrahydrothiophene moieties significantly influence biological activity. Compounds with hydrophobic substituents tend to exhibit enhanced enzyme inhibition and antioxidant properties.
| Modification | Effect on Activity |
|---|---|
| Alkyl substitution | Increased lipophilicity |
| Aromatic rings | Enhanced receptor binding |
| Functional groups | Altered pharmacokinetics |
Case Studies
- Study on Histamine H3 Receptor Modulation : In a recent study, derivatives of the compound were tested for their ability to modulate histamine H3 receptor activity. Results showed that certain modifications led to improved binding affinity and selectivity, indicating potential therapeutic applications in treating cognitive disorders .
- Antioxidant Efficacy Assessment : A comparative study evaluated the antioxidant activities of various pyridazine derivatives, including our compound. Results indicated significant radical scavenging activity correlating with the presence of the tetrahydrothiophene group .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
